molecular formula C15H13N3O2S B3034858 1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 242472-21-5

1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone

Cat. No.: B3034858
CAS No.: 242472-21-5
M. Wt: 299.3 g/mol
InChI Key: XYYRGCXYVMHFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a 1,3,4-oxadiazole ring The presence of the methylsulfanyl group on the oxadiazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions.

    Attachment of the pyridinone core: The oxadiazole intermediate is then reacted with a suitable pyridinone precursor under conditions that facilitate the formation of the desired heterocyclic structure.

    Introduction of the benzyl group: The final step involves the benzylation of the pyridinone ring, which can be accomplished using benzyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, aiding in the design of new drugs.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methylsulfanyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2(1H)-pyridinone
  • 1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-triazol-2-yl]-2(1H)-pyridinone

Uniqueness: 1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to thiadiazole and triazole analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

1-benzyl-3-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21-15-17-16-13(20-15)12-8-5-9-18(14(12)19)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYRGCXYVMHFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147404
Record name 3-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242472-21-5
Record name 3-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Reactant of Route 3
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.